Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug development, particularly within neuropsychopharmacology, stereochemistry is not a trivial detail; it is a critical determinant of a drug's safety and efficacy profile. The human body is a chiral environment, and as such, enantiomers of a drug molecule can exhibit markedly different pharmacological and toxicological properties. This guide provides an in-depth technical comparison of lurasidone hydrochloride and its enantiomer, ent-lurasidone hydrochloride, with a focus on their cross-reactivity in key biological assays.
Lurasidone, marketed as Latuda®, is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] It is a single-enantiomer product, specifically the (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride.[3] The decision to develop a single enantiomer is rooted in the understanding that the "other" enantiomer, in this case, ent-lurasidone, may be inactive, less active, or contribute to off-target effects and toxicity.[4]
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for assessing cross-reactivity and provide detailed, self-validating protocols. We will explore three fundamental assay types:
-
Competitive Immunoassays: To assess the potential for ent-lurasidone to interfere with the quantification of lurasidone in biological matrices.
-
Receptor Binding Assays: To directly compare the binding affinities of both enantiomers at the primary therapeutic targets of lurasidone.
-
Functional Cell-Based Assays: To evaluate the downstream biological activity of each enantiomer upon receptor binding.
By understanding the stereospecific interactions of lurasidone and its enantiomer, researchers can develop more robust and accurate bioanalytical methods, ensuring the quality and reliability of pharmacokinetic and pharmacodynamic data.
The Stereochemical Imperative: Why Differentiating Enantiomers Matters
Enantiomers, or non-superimposable mirror images of a molecule, can have vastly different interactions with chiral biological macromolecules like receptors and enzymes.[4] One enantiomer may fit perfectly into a receptor's binding site, eliciting a therapeutic response, while its counterpart may not bind at all or may interact with other targets, leading to unforeseen side effects.[4]
The U.S. Food and Drug Administration (FDA) recognized the importance of stereoisomerism in drug development with its 1992 policy statement, which emphasizes the need to characterize the individual enantiomers of a chiral drug early in the development process. This includes developing stereospecific analytical methods to assess the pharmacokinetic profiles of each enantiomer.
Therefore, for a single-enantiomer drug like lurasidone, it is crucial to demonstrate that the inactive or less active enantiomer, ent-lurasidone, does not interfere with its analysis or contribute significantly to its pharmacological effect.
Figure 1: Logical flow for assessing the cross-reactivity of ent-lurasidone.
I. Competitive Immunoassays: Assessing Analytical Interference
Competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are commonly used for the quantification of small molecules in biological fluids. The principle lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. Cross-reactivity occurs when a structurally related compound, such as an enantiomer or metabolite, also binds to the antibody, leading to an inaccurate quantification of the target analyte.
Experimental Protocol: Competitive ELISA for Lurasidone
This protocol is designed to determine the percentage cross-reactivity of ent-lurasidone in a competitive ELISA for lurasidone.
Materials:
-
High-binding 96-well microtiter plates
-
Lurasidone hydrochloride standard
-
ent-Lurasidone hydrochloride
-
Lurasidone-carrier protein conjugate (e.g., Lurasidone-BSA)
-
Anti-lurasidone primary antibody (polyclonal or monoclonal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, blocking, and wash buffers
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the lurasidone-carrier protein conjugate in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the lurasidone standard and the ent-lurasidone test compound.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-lurasidone primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the lurasidone standard.
-
Determine the IC50 values for both lurasidone and ent-lurasidone (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Lurasidone / IC50 of ent-Lurasidone) x 100
Expected Data and Interpretation
Due to the stereospecific nature of antibody-antigen interactions, it is anticipated that ent-lurasidone will exhibit significantly lower binding affinity to the anti-lurasidone antibody compared to lurasidone itself. This will result in a much higher IC50 value for ent-lurasidone and, consequently, a low percentage of cross-reactivity.
| Compound | Expected IC50 (nM) | Expected % Cross-Reactivity |
| Lurasidone | ~10-50 | 100% |
| ent-Lurasidone | >1000 | <5% |
Table 1: Hypothetical data for a competitive ELISA demonstrating low cross-reactivity of ent-lurasidone.
A low cross-reactivity value is crucial for ensuring that the immunoassay can accurately quantify lurasidone in biological samples without interference from its enantiomer.
II. Radioligand Receptor Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor target. These assays measure the displacement of a radiolabeled ligand from a receptor by an unlabeled test compound. Lurasidone's therapeutic effects are primarily mediated through its high-affinity antagonism of dopamine D₂ and serotonin 5-HT₂A receptors, and partial agonism at the 5-HT₁A receptor.[3][5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinities (Ki) of lurasidone and ent-lurasidone for the D₂ and 5-HT₂A receptors.
Materials:
-
Cell membranes expressing the human D₂ or 5-HT₂A receptor
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂A receptors)
-
Lurasidone hydrochloride and ent-lurasidone hydrochloride
-
Non-specific binding competitor (e.g., unlabeled haloperidol for D₂, unlabeled ketanserin for 5-HT₂A)
-
Assay buffer
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, combine the assay buffer, cell membranes, and increasing concentrations of the test compound (lurasidone or ent-lurasidone).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding competitor.
-
Radioligand Addition:
-
Incubation:
-
Filtration and Washing:
-
Scintillation Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
Published data on the stereoselectivity of lurasidone's precursors indicate a significant difference in receptor binding affinity between enantiomers. The (R, R) isomer, which corresponds to lurasidone, shows approximately a twenty-fold higher affinity for the D₂ receptor and a fifty-fold higher affinity for the 5-HT₂A receptor compared to the (S, S) isomer (ent-lurasidone).[6]
| Receptor | Lurasidone (Ki, nM) | ent-Lurasidone (Ki, nM) | Fold Difference |
| Dopamine D₂ | 1.1 | ~22 | ~20x |
| Serotonin 5-HT₂A | 0.5 | ~25 | ~50x |
Table 2: Comparative receptor binding affinities of lurasidone and ent-lurasidone. Data extrapolated from precursor compound studies.[6]
These results strongly suggest that the therapeutic effects of lurasidone are highly stereospecific, with the desired pharmacological activity residing almost exclusively in the (R, R)-enantiomer.
Figure 2: Stereoselective binding of lurasidone and ent-lurasidone to target receptors.
III. Functional Cell-Based Assays: Determining Biological Activity
While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine the biological consequence of that binding (i.e., whether the compound acts as an agonist, antagonist, or partial agonist). Lurasidone is a partial agonist at the 5-HT₁A receptor, which contributes to its therapeutic profile.[3] The activity at G-protein coupled receptors like 5-HT₁A can be measured by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
Experimental Protocol: cAMP Functional Assay for 5-HT₁A Receptor Activity
This protocol describes a method to assess the functional activity of lurasidone and ent-lurasidone at the 5-HT₁A receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₁A receptor
-
Cell culture medium and reagents
-
Forskolin
-
Lurasidone hydrochloride and ent-lurasidone hydrochloride
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
384-well assay plates
-
Plate reader compatible with the chosen assay kit
Step-by-Step Methodology:
-
Cell Preparation:
-
Compound Treatment:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add increasing concentrations of the test compounds (lurasidone or ent-lurasidone) to the wells.
-
Pre-incubate the cells with the compounds for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured signal (which is inversely proportional to cAMP levels for Gᵢ-coupled receptors like 5-HT₁A) against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound.
-
Compare the EC50 and the maximal effect (Emax) of ent-lurasidone to that of lurasidone.
Expected Functional Activity Profile
Given the significantly lower receptor binding affinity of ent-lurasidone, it is expected to have a much weaker, if any, functional activity at the 5-HT₁A receptor compared to lurasidone.
| Compound | Expected EC50 (nM) | Expected Emax (% of Lurasidone) |
| Lurasidone | ~10-100 | 100% |
| ent-Lurasidone | >10,000 | <10% |
Table 3: Hypothetical data for a 5-HT₁A functional assay demonstrating the reduced activity of ent-lurasidone.
This lack of significant functional activity for ent-lurasidone would further confirm that the therapeutic effects of lurasidone are attributable to the specific stereochemistry of the marketed drug.
IV. Chiral Separation: Ensuring Enantiomeric Purity
To perform the comparative assays described above, it is essential to have access to enantiomerically pure samples of both lurasidone and ent-lurasidone. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and confirming their purity.
Experimental Protocol: Chiral HPLC for Lurasidone Enantiomers
The following is a representative chiral HPLC method for the separation of lurasidone and its enantiomer.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak series column (e.g., OJ-H).[7]
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier (e.g., diethylamine) in a ratio such as 90:10:0.1 (v/v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[7]
-
Column Temperature: 25°C
Procedure:
-
Sample Preparation: Dissolve the lurasidone or ent-lurasidone sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral column.
-
Analysis: Monitor the elution of the enantiomers at 230 nm. The two enantiomers should be well-resolved with distinct retention times.
-
Purity Assessment: The enantiomeric purity can be calculated from the peak areas of the two enantiomers.
Figure 3: Workflow for the chiral separation of lurasidone enantiomers by HPLC.
Conclusion
The comprehensive assessment of the cross-reactivity of ent-lurasidone hydrochloride in biological assays is not merely a regulatory formality but a fundamental scientific necessity. The experimental frameworks provided in this guide—spanning competitive immunoassays, receptor binding assays, and functional cell-based assays—offer a robust, multi-faceted approach to characterizing the stereospecificity of lurasidone.
The available data strongly indicates that lurasidone's pharmacological activity is highly dependent on its specific stereochemistry. Its enantiomer, ent-lurasidone, exhibits significantly lower affinity for the primary therapeutic targets and is expected to have minimal functional activity. Consequently, its potential for cross-reactivity in well-designed immunoassays is low.
For researchers and drug development professionals, the key takeaways are:
-
Stereospecificity is Paramount: The biological activity of chiral drugs like lurasidone resides in a single enantiomer.
-
Cross-Reactivity Must Be Quantified: It is essential to demonstrate that the "inactive" enantiomer does not interfere with the accurate measurement of the active pharmaceutical ingredient.
-
A Multi-Assay Approach is Necessary: A combination of immunoassays, binding assays, and functional assays provides a complete picture of an enantiomer's potential for cross-reactivity and off-target effects.
By adhering to these principles and employing rigorous, validated methodologies, the scientific community can ensure the development of safer and more effective medicines.
References
- Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku, 2013.
-
Ishibashi, T., Horisawa, T., Tokuda, K., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. [Link]
-
U.S. Food and Drug Administration. (2010). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) for Latuda (lurasidone hydrochloride). [Link]
- McConnell, O. J., & Wainer, I. W. (2001). Stereochemistry in Drug Action.
-
Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
- Riva, M. A., & Tascedda, F. (2014). An update of the preclinical profile of lurasidone. European Neuropsychopharmacology, 24(5), 67-73.
- Meltzer, H. Y., et al. (2011). Lurasidone in the treatment of schizophrenia: a randomized, double-blind, placebo- and olanzapine-controlled study.
- Loebel, A., et al. (2014). Lurasidone for the treatment of bipolar I depression: a randomized, double-blind, placebo-controlled study.
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells.
- Promega. (n.d.). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay.
- CN103864774B - A kind of preparation method of Lurasidone - Google Patents. (n.d.).
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
- Tarazi, F. I., & Riva, M. A. (2013). The preclinical profile of lurasidone: a new potential treatment for schizophrenia. Expert opinion on drug discovery, 8(11), 1431-1442.
- Greenberg, W. M., & Citrome, L. (2017). Lurasidone: a new treatment for schizophrenia and bipolar depression. Drugs of today (Barcelona, Spain: 1998), 53(2), 109-122.
- CN103864774B. (2014). A kind of preparation method of Lurasidone.
- Mielczarek, M., et al. (2023). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 75(2), 356-366.
- Samalin, L., et al. (2011). Lurasidone: a novel antipsychotic agent for the treatment of schizophrenia and bipolar depression. Future medicinal chemistry, 3(14), 1735-1746.
- Nolan, M. C., & Roman, D. L. (2012). Lurasidone: a novel antipsychotic agent. The Annals of Pharmacotherapy, 46(6), 815-823.
- Yoshikawa, A., et al. (2019). Lurasidone promotes resilience to chronic social defeat stress in mice: A role for the 5-HT7 receptor. Neuropharmacology, 158, 107722.
- Ekinci, R. N., & Uygun, Ş. (2025). Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review.
- Carta, P., et al. (2015). Lurasidone: a novel antipsychotic for the treatment of schizophrenia. Expert review of clinical pharmacology, 8(6), 689-700.
- Guarro Carreras, M., et al. (2024). Lurasidone for the treatment of schizophrenia.
- Yasui-Furukori, N. (2012). Lurasidone: a new atypical antipsychotic in the treatment of schizophrenia.
-
U.S. National Library of Medicine. (n.d.). Lurasidone. StatPearls - NCBI Bookshelf. Retrieved from [Link]
- Szewczyk, B., et al. (2016). Lurasidone: The 2016 update on the pharmacology, efficacy and safety profile. Pharmacological Reports, 68(4), 748-755.
- Tarzian, M., et al. (2023). Lurasidone for Treating Schizophrenia and Bipolar Depression: A Review of Its Efficacy. Cureus, 15(5).
- Pepe, M., et al. (2024). Examining Lurasidone Efficacy in Patients with Schizophrenia Spectrum Illness and Concurrent Alcohol and Substance Use Disorder: A Prospective, Multicentric, Real-World Investigation. Journal of Clinical Medicine, 13(8), 2213.
- Oriental Journal of Chemistry. (2023). In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. Oriental Journal of Chemistry, 39(6).
- Spectroscopy Online. (2026). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online.
- RSC Publishing. (2024). Nanomolar detection of lurasidone hydrochloride in pharmaceutical formulations (Serodopamoun®) and spiked urine using a PVC/imprinted polymer/MWCNTs layer deposited onto polyaniline-coated screen-printed electrodes. Analytical Methods.
- Semantic Scholar. (2024). Nanomolar detection of lurasidone hydrochloride in pharmaceutical formulations (Serodopamoun®) and spiked urine using. Semantic Scholar.
- Patel, M. A., & Vyas, N. (2013). Development and Validation of Stability Indicating HPTLC Method for Estimation of Ursolic Acid. Asian Journal of Research in Chemistry, 6(6), 546-551.
- Saravanan, G., Yunoos, M., & Latha, C. S. (2014). Development and validation of RP-HPLC method for simultaneous estimation of Tapentadol and Paracetamol in bulk and combined dosage form. Journal of Research in Chemistry, 7(2), 220-224.
- ICH. (1996). Validation of Analytical Procedures; Methodology, Q2 (R1).
-
Drug Central. (n.d.). lurasidone. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lurasidone. Retrieved from [Link]
-
ResearchGate. (2017). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. Retrieved from [Link]
- Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- IUPAC. (1997).
- WVU School of Medicine. (n.d.).
- West, C. (Ed.). (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- European Medicines Agency. (2016).
- Sunovion Pharmaceuticals Inc. (2021). LATUDA® (lurasidone HCl)
-
Mielczarek, M., et al. (2023). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 75(2), 356-366. [Link]
-
The Journal of Clinical Psychiatry. (2001). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry. [Link]
- Vaja, M. D., et al. (2022). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 15(9), 4057-4062.
- Felemban, R. A., et al. (2025).
- Singh, S., et al. (2023). Analytical Method Validation of Tablet Dosage Form of Lurasidone HCl. International Journal of Pharmaceutical and Bio-Medical Science, 3(11), 1-11.
- European Journal of Pharmacology. (2006). Differential profile of antipsychotics at serotonin 5-HT1A and dopamine D2S receptors coupled to extracellular signal-regulated kinase. European Journal of Pharmacology, 534(1-3), 58-63.
- Journal of Pharmacology and Experimental Therapeutics. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.
- Neuropsychiatric Disease and Treatment. (2012). Critical appraisal of lurasidone in the management of schizophrenia.
- Pharmacological Reports. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports, 68(3), 514-521.
- European Journal of Pharmacology. (2007). Lurasidone (SM-13496), a novel atypical antipsychotic drug, reverses MK-801-induced impairment of learning and memory in the rat passive-avoidance test. European Journal of Pharmacology, 572(2-3), 160-170.
- Behavioural Brain Research. (2008). Lurasidone reverses MK-801-induced impairment of learning and memory in the Morris water maze and radial-arm maze tests in rats. Behavioural Brain Research, 186(2), 197-207.
- Neuropharmacology. (2013). Effects of lurasidone in behavioral models of depression. Role of the 5-HT7 receptor subtype. Neuropharmacology, 70, 211-217.
- PubMed. (2018). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity.
- PubMed. (2007). Dopamine and serotonin receptor binding and antipsychotic efficacy.
- PubMed. (2013). Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography. Neuroscience Research, 75(1), 47-53.
- PubMed. (1976). Stereospecificity of interaction of neuroleptic drugs with neurotransmitters and correlation with clinical potency.
- European Journal of Pharmaceutical Sciences. (2025). The Molecular Recognition of Lurasidone by Human Serum Albumin: A Combined Experimental and Computational Approach. European Journal of Pharmaceutical Sciences, 106727.
- Scientific Reports. (2025). Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions. Scientific Reports, 15(1), 1-8.
Sources